5-(Dimethylsulfamoyl)furan-3-carboxylic acid
Overview
Description
5-(Dimethylsulfamoyl)furan-3-carboxylic acid, often referred to as DMSF-3-CA, is a synthetic organic compound that belongs to the class of furan carboxylic acids . It has a molecular weight of 219.22 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 5-[(dimethylamino)sulfonyl]-3-furoic acid . The InChI code is 1S/C7H9NO5S/c1-8(2)14(11,12)6-3-5(4-13-6)7(9)10/h3-4H,1-2H3,(H,9,10) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Green Chemistry and Biomass Conversion
- Production of Bio-based Chemicals : Dutta, Wu, and Mascal (2015) demonstrated that acid chloride derivatives of furan compounds, including 5-(chloromethyl)furan-2-carboxylic acid, can be produced from biomass-derived precursors. These derivatives are key intermediates for creating biofuels and polymers, showcasing the potential of furan compounds in green chemistry and sustainable material production (Dutta, Wu, & Mascal, 2015).
Biotechnology Applications
- Biocatalytic Production of Furan Derivatives : Wang, Gong, and He (2020) explored the biocatalytic conversion of biomass-derived furans into furan-based carboxylic acids using recombinant Escherichia coli, highlighting a green approach to producing valuable chemical building blocks from renewable resources (Wang, Gong, & He, 2020).
Material Science and Polymer Production
- Development of Biobased Polymers : Research by Cruz-Izquierdo et al. (2015) on the lipase-catalyzed synthesis of furan oligoesters from dimethyl furan-2,5-dicarboxylate and aliphatic diols represents a significant step towards the production of biobased polymers. This study emphasizes the role of furan derivatives in creating sustainable materials for various applications (Cruz-Izquierdo et al., 2015).
Novel Chemical Syntheses and Catalysis
- Catalytic Applications in Organic Synthesis : Khodaei, Alizadeh, and Haghipour (2018) reported on the use of furan-2(5H)-one derivatives in catalysis, utilizing functionalized magnetic nanoparticles. This innovative approach to catalyst design opens new pathways for efficient and environmentally friendly chemical syntheses (Khodaei, Alizadeh, & Haghipour, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
5-(dimethylsulfamoyl)furan-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S/c1-8(2)14(11,12)6-3-5(4-13-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDBXYFEROZPLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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